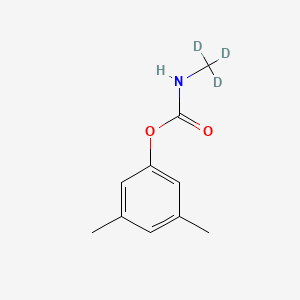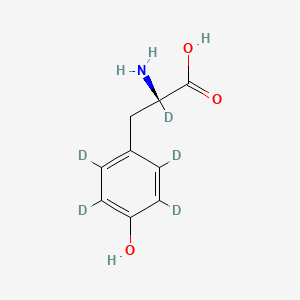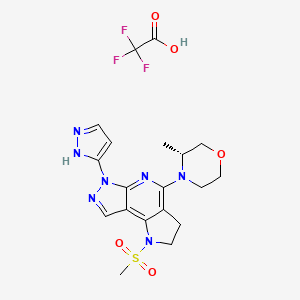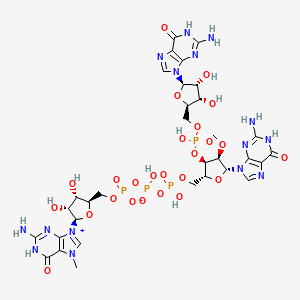
m7GpppGmpG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound m7GpppGmpG is a trinucleotide 5′ cap analog. It is used in the synthesis of 5’ capped RNA molecules in in vitro transcription reactions. This compound is significant in the field of molecular biology and biochemistry due to its role in enhancing the stability and translation efficiency of RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m7GpppGmpG involves the use of E. coli RNA polymerase primed with m7G(5’)ppp(5’)G or m7G(5’)ppp(5’)A. This method allows for the efficient in vitro synthesis of capped RNA. The reaction conditions typically involve the use of sodium salt in a dried form, which is then resuspended in water to create a 10 mM solution .
Industrial Production Methods: Industrial production of this compound is carried out using similar methods as those used in laboratory settings, but on a larger scale. The process involves the use of high-efficiency transcription systems and stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: m7GpppGmpG undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can alter its chemical structure and properties.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can also change the compound’s characteristics.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of modified analogs with different functional groups .
Scientific Research Applications
m7GpppGmpG has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior and properties of capped RNA molecules.
Biology: It plays a crucial role in the study of RNA stability, translation efficiency, and the mechanisms of RNA processing and modification.
Medicine: this compound is used in the development of therapeutic RNA molecules and in the study of RNA-based diseases and disorders.
Industry: It is used in the production of synthetic RNA molecules for various industrial applications, including the development of RNA-based vaccines and therapeutics
Mechanism of Action
The mechanism of action of m7GpppGmpG involves its incorporation into RNA molecules during transcription. The presence of the 5’ cap structure enhances the stability of the RNA by protecting it from exonuclease degradation. It also promotes the formation of the initiation complex for protein synthesis, thereby increasing the translation efficiency of the RNA. The molecular targets of this compound include various RNA polymerases and ribonucleases involved in RNA processing and translation .
Comparison with Similar Compounds
m7GpppG: Another trinucleotide 5′ cap analog with similar capping efficiencies.
m7GpppA: A cap analog used in similar applications but with different nucleotide sequences.
Uniqueness: m7GpppGmpG is unique due to its specific trinucleotide sequence and its high capping efficiency of 86%. This makes it particularly effective in enhancing the stability and translation efficiency of RNA molecules compared to other cap analogs .
Properties
Molecular Formula |
C32H43N15O25P4 |
|---|---|
Molecular Weight |
1161.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C32H43N15O25P4/c1-44-8-47(23-14(44)26(54)43-32(35)40-23)28-18(51)16(49)10(68-28)4-65-74(57,58)71-76(61,62)72-75(59,60)66-5-11-19(20(63-2)29(69-11)46-7-37-13-22(46)39-31(34)42-25(13)53)70-73(55,56)64-3-9-15(48)17(50)27(67-9)45-6-36-12-21(45)38-30(33)41-24(12)52/h6-11,15-20,27-29,48-51H,3-5H2,1-2H3,(H12-,33,34,35,38,39,40,41,42,43,52,53,54,55,56,57,58,59,60,61,62)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI Key |
CDWLIVSWBYRIEX-ZQWUJQRXSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







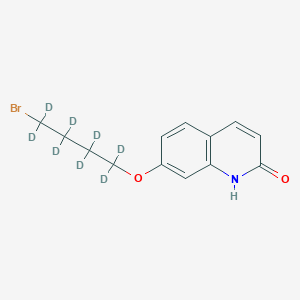
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)


![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)

